Boc-glu(osu)-obzl structure and chemical properties
Boc-glu(osu)-obzl structure and chemical properties
This guide serves as an authoritative technical reference for Boc-Glu(OSu)-OBzl (
Structure, Synthesis, and Applications in Side-Chain Modification
Executive Summary
Boc-Glu(OSu)-OBzl is a specialized, orthogonally protected amino acid derivative used primarily in advanced peptide synthesis and bioconjugation. Unlike the more common Boc-Glu(OBzl)-OSu (which activates the
This unique configuration allows researchers to selectively modify the glutamic acid side chain—converting it into glutamine derivatives, forming isopeptide bonds, or conjugating functional payloads (drugs, fluorophores)—without disturbing the peptide backbone termini.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification
It is critical to distinguish this compound from its structural isomer. The position of the N-hydroxysuccinimide (OSu) and Benzyl (OBzl) groups dictates the reactivity.
| Feature | Boc-Glu(OSu)-OBzl (Topic of Guide) | Boc-Glu(OBzl)-OSu (Common Isomer) |
| CAS Number | 78658-49-8 | 32886-40-1 |
| Activated Site | ||
| Protected Site | ||
| Primary Use | Side-chain modification / Bioconjugation | Peptide chain elongation |
Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate |
| Molecular Formula | |
| Molecular Weight | 434.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate |
| Storage | -20°C, desiccated (Hydrolysis sensitive) |
Structural Visualization
The following diagram illustrates the functional orthogonality of the molecule. The Boc group protects the amine, the OBzl protects the
Caption: Functional map of Boc-Glu(OSu)-OBzl showing orthogonal protection and activation sites.
Synthesis & Preparation Protocol
The synthesis of Boc-Glu(OSu)-OBzl typically proceeds from Boc-Glu-OBzl (Boc-L-glutamic acid
Reaction Pathway
The free
Caption: Synthetic route converting the free gamma-acid of Boc-Glu-OBzl to the NHS ester.
Detailed Laboratory Protocol
Note: Ensure anhydrous conditions as the OSu ester is moisture-sensitive.
-
Starting Material : Dissolve 10 mmol of Boc-Glu-OBzl (CAS 13574-13-5) in 30 mL of anhydrous THF or DCM.
-
Activation : Add 10.5 mmol of N-Hydroxysuccinimide (HOSu) . Stir until dissolved.
-
Coupling : Cool the solution to 0°C. Dropwise add 10.5 mmol of DCC dissolved in minimal THF.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.
-
Purification :
-
Filter off the DCU precipitate.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate.[1]
-
Wash with cold 5%
, water, and brine (rapidly to minimize hydrolysis). -
Dry over
and concentrate.
-
-
Crystallization : Recrystallize from Isopropanol/Hexane to obtain the pure OSu ester.
Chemical Properties & Reactivity Profile[3][4][7]
Aminolysis (Primary Application)
The
Reaction Scheme:
Stability & Handling
-
Hydrolysis : The OSu ester hydrolyzes in aqueous media, reverting to the carboxylic acid. Store under inert gas (Argon/Nitrogen).
-
Thermal Stability : Decomposes at elevated temperatures (>40°C) over time. Keep cold (-20°C).
-
Racemization : The activation of the
-carboxyl poses minimal risk of racemization at the -carbon, unlike -carboxyl activation. This makes Boc-Glu(OSu)-OBzl a safer choice for chiral integrity during side-chain manipulation.
Applications in Drug Development[7][8]
Synthesis of Glutamine Derivatives
Researchers use this compound to synthesize
-
Fluorogenic Substrates : Attaching a fluorophore (e.g., AMC, AFC) to the
-position to create protease substrates. -
Glycosylated Glutamine : Coupling amino-sugars to the side chain.
Branched Peptide Synthesis
Boc-Glu(OSu)-OBzl serves as a branching point. After coupling an amine-containing peptide fragment to the
-
Removal of OBzl : Hydrogenolysis (
) removes the benzyl ester, liberating the -COOH for C-terminal extension. -
Removal of Boc : TFA treatment removes the Boc group, liberating the
-Amine for N-terminal extension.
Dendrimer Construction
As referenced in polyglutamic acid dendrimer research, this unit allows for the controlled generation of dendritic generations by reacting the activated side chains with diamines.
